molecular formula H4NO2P B1237777 Phosphoramidous acid CAS No. 14809-11-1

Phosphoramidous acid

Cat. No. B1237777
CAS RN: 14809-11-1
M. Wt: 81.011 g/mol
InChI Key: SXADIBFZNXBEGI-UHFFFAOYSA-N
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Description

Phosphoramidous acid is a derivative of phosphorous acid in which one of the acidic hydroxy groups has been replaced by amino.

Scientific Research Applications

Synthesis and Medicinal Chemistry

Phosphoramidous acid and its derivatives play a significant role in the synthesis of therapeutic agents, particularly in antiviral and antitumor drugs. Ross et al. (2011) highlight the synthesis of diastereomerically pure nucleotide phosphoramidates, which are crucial in antiviral drug development (Ross et al., 2011). Similarly, Oliveira et al. (2014) review the diverse pharmacology of phosphoramidates, emphasizing their efficacy in antiviral and antitumor applications (Oliveira et al., 2014).

Flame Retardancy in Textiles

Gaan et al. (2009) explore the use of phosphoramidates as flame retardants for cotton cellulose. They find that certain phosphoramidates demonstrate superior flame retardant properties compared to traditional compounds (Gaan et al., 2009).

Synthetic Chemistry Applications

Preobrazhenskaya (1972) discusses the use of phosphoramidates as phosphorylating agents in synthetic chemistry, highlighting their potential involvement in biological phosphorylation processes (Preobrazhenskaya, 1972). Bouchareb and Berredjem (2021) review recent progress in the synthesis of phosphoramidate derivatives, underlining their manifold applications in chemistry (Bouchareb & Berredjem, 2021).

Biomedical and Genetic Applications

Nguyen et al. (2019) discuss the development of an alternative genetic system carrying phosphoramidate linkages, indicating its potential in synthetic biology and biotechnology (Nguyen et al., 2019). Wang et al. (2010) report the use of phosphoramidation reactions for nucleic acid conjugations with peptides and other molecules, highlighting its significance in medical applications (Wang et al., 2010).

Controlled Release and Polymer Chemistry

Choy et al. (2016) describe a pH-sensitive phosphoramidate-based linker for controlled release of amine-containing drugs, demonstrating its potential in various drug delivery applications (Choy et al., 2016).

properties

CAS RN

14809-11-1

Product Name

Phosphoramidous acid

Molecular Formula

H4NO2P

Molecular Weight

81.011 g/mol

IUPAC Name

aminophosphonous acid

InChI

InChI=1S/H4NO2P/c1-4(2)3/h2-3H,1H2

InChI Key

SXADIBFZNXBEGI-UHFFFAOYSA-N

SMILES

NP(O)O

Canonical SMILES

NP(O)O

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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